molecular formula C24H30O4 B8663936 4-Formylphenyl 4-(decyloxy)benzoate CAS No. 56800-35-2

4-Formylphenyl 4-(decyloxy)benzoate

Cat. No. B8663936
CAS RN: 56800-35-2
M. Wt: 382.5 g/mol
InChI Key: WHJLOVBONWNLRI-UHFFFAOYSA-N
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Description

4-Formylphenyl 4-(decyloxy)benzoate is a useful research compound. Its molecular formula is C24H30O4 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
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properties

CAS RN

56800-35-2

Product Name

4-Formylphenyl 4-(decyloxy)benzoate

Molecular Formula

C24H30O4

Molecular Weight

382.5 g/mol

IUPAC Name

(4-formylphenyl) 4-decoxybenzoate

InChI

InChI=1S/C24H30O4/c1-2-3-4-5-6-7-8-9-18-27-22-16-12-21(13-17-22)24(26)28-23-14-10-20(19-25)11-15-23/h10-17,19H,2-9,18H2,1H3

InChI Key

WHJLOVBONWNLRI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

KOH (3.78 g, 67.6 mmol) was added to a solution of 1 (12.0 g, 41.0 mmol) dissolved in 250 mL of hot EtOH, and the mixture was refluxed for 24 hours. The solvent was filtered off, and following drying over P2O5 the white solid was suspended in 300 mL of toluene, and refluxed with oxalyl chloride (13.4 mL, 158.54) for 6 hours. Volatile components were removed, the yellow solid was taken in CH2Cl2 (100 mL), and added to a stirred solution containing p-hydroxybenzaldehyde (5.26 g, 43.1), triethylamine (36 mL, 0.261 mol), and DMAP (0.28 g, 2.3 mmol) in CH2Cl2 (100 mL). The mixture was let to stir at room temperature for three hours, and then heated to reflux for twelve hours. Following cooling to room temperature, the organic layer was washed with 1 M HCl (2×100 mL), and then distilled water (100 mL). The solvent was removed, and the product was obtained as an off-white solid following recrystallization from ethanol. Yield (8.5 g, 54%). 1H NMR: δH (CDCl3; 300 MHz): 0.91 (3 H, t, 3J=6.8 Hz, CH3), 1.21-1.58 (14 H, m, CH2), 1.85 (2 H, m, O—CH2—CH2), 4.07 (2 H, t, 3J=6.5 Hz, O—CH2), 7.00 (2 H, d, 3J=9.0 Hz, Ar—H), 7.42 (2 H, d, 3J=8.5 Hz, Ar—H), 7.98 (2 H, d, 3J=8.6 Hz, Ar—H), 8.16 (2 H, d, 3J=9.0 Hz, Ar—H), 10.03 (1 H, s, COH). 13C NMR: δC (CDCl3; 75 MHz): 14.5, 23.1, 26.4, 29.5, 29.7, 29.8, 30.0, 32.3, 68.8, 114.8, 121.2, 123.0, 131.6, 132.8, 134.3, 156.3, 164.3, 164.6, 191.4.
Name
Quantity
3.78 g
Type
reactant
Reaction Step One
Name
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
5.26 g
Type
reactant
Reaction Step Two
Quantity
36 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.28 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Synthesized as described above for compound 10. Quantities: 2 (9.58 g, 30 mmol), KOH (2.34, 42 mmol), oxalyl chloride (12 mL, 140 mmol), p-hydroxybenzaldehyde (4.38 g, 36 mmol), triethylamine (32 mL, 0.23 mol), DMAP (0.19 g, 1.6 mmol). Yield 11.6 g (97%). 1H NMR: δH (CDCl3; 300 MHz): 0.89 (3 H, t, 3J=6.9 Hz, CH3), 1.21-1.51 (18 H, m, CH2), 1.83 (2 H, m, O—CH2—CH2), 4.05 (2 H, t, 3J=6.6 Hz, O—CH2), 6.99 (2 H, d, 3J=9.0 Hz, Ar—H), 7.40 (2 H, d, 3J=8.5 Hz, Ar—H), 7.97 (2 H, d, 3J=8.6 Hz, Ar—H), 8.16 (2 H, d, 3J=9.0 Hz, Ar—H), 10.0 (1 H, s, COH). 13C NMR: δC (CDCl3; 75 MHz): 14.5, 23.1, 26.4, 29.5, 29.6, 29.7, 32.2, 68.8, 114.8, 121.2, 123.0, 131.6, 132.8, 134.3, 156.3, 164.3, 164.6, 191.4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
9.58 g
Type
reactant
Reaction Step Two
Name
Quantity
42 mmol
Type
reactant
Reaction Step Three
Quantity
12 mL
Type
reactant
Reaction Step Four
Quantity
4.38 g
Type
reactant
Reaction Step Five
Quantity
32 mL
Type
reactant
Reaction Step Six
Name
Quantity
0.19 g
Type
catalyst
Reaction Step Seven

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